2-(2,5-Dimethoxyphenyl)-3-tosylthiazolidine
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Overview
Description
2-(2,5-Dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-1,3-thiazolidine is a complex organic compound that features a thiazolidine ring substituted with a 2,5-dimethoxyphenyl group and a 4-methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-1,3-thiazolidine typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with thiazolidine-2-thione in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-1,3-thiazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylbenzaldehyde: A precursor in the synthesis of the target compound.
4-Methylbenzenesulfonyl chloride: Another precursor used in the synthesis.
Thiazolidine-2-thione: A related compound with a similar thiazolidine ring structure.
Uniqueness
2-(2,5-Dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-1,3-thiazolidine is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H21NO4S2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C18H21NO4S2/c1-13-4-7-15(8-5-13)25(20,21)19-10-11-24-18(19)16-12-14(22-2)6-9-17(16)23-3/h4-9,12,18H,10-11H2,1-3H3 |
InChI Key |
ULWRYKWHWLQVHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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